![molecular formula C11H14BrNO B2807115 4-Bromo-1-cyclohexylpyridin-2-one CAS No. 2138088-92-1](/img/structure/B2807115.png)
4-Bromo-1-cyclohexylpyridin-2-one
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Description
“4-Bromo-1-cyclohexylpyridin-2-one” is a chemical compound with the CAS Number: 2138088-92-1 . It has a molecular weight of 256.14 . The IUPAC name for this compound is 4-bromo-1-cyclohexylpyridin-2 (1H)-one .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1-cyclohexylpyridin-2-one” can be analyzed using various techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can help optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-1-cyclohexylpyridin-2-one” can be analyzed using various techniques. For instance, the compound’s temperature, electrical conductivity, pH, total solids, total suspended solids, total solids and alkali, calcium, magnesium, sodium, dissolved oxygen, chemical oxygen demand and salinity can be analyzed .Scientific Research Applications
Agrochemicals and Crop Protection
The compound’s pyridine ring resembles structural motifs found in certain pesticides and herbicides. Researchers explore its potential as a lead compound for developing environmentally friendly agrochemicals. By fine-tuning its properties, they aim to create effective crop protection agents with reduced ecological impact.
properties
IUPAC Name |
4-bromo-1-cyclohexylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-6-7-13(11(14)8-9)10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWDHONVSZFKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=CC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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